(Pentadecafluoroheptyl)benzene
Description
(Pentadecafluoroheptyl)benzene is a fluorinated aromatic compound consisting of a benzene ring substituted with a perfluoroheptyl (C7F15) chain. This structure confers exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluoroalkyl group. Such properties make it valuable in applications requiring resistance to harsh environments, such as surfactants, coatings, and specialty polymers .
Regulatory scrutiny of PFAS has intensified, but this compound remains relevant in industrial contexts due to its unique performance characteristics .
Properties
CAS No. |
1548-88-5 |
|---|---|
Molecular Formula |
C13H5F15 |
Molecular Weight |
446.15 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylbenzene |
InChI |
InChI=1S/C13H5F15/c14-7(15,6-4-2-1-3-5-6)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h1-5H |
InChI Key |
BZWJFGUKLIXANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentadecafluoroheptyl)benzene typically involves the introduction of a pentadecafluoroheptyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with pentadecafluoroheptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Pentadecafluoroheptyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the pentadecafluoroheptyl group, the benzene ring is less reactive towards electrophiles. under strong conditions, it can undergo nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids and reduction to form partially fluorinated derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium amide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Electrophilic Substitution: Nitro, sulfo, and halo derivatives.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing fluorine atoms.
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated benzene derivatives.
Scientific Research Applications
(Pentadecafluoroheptyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their potential use in drug delivery and imaging.
Medicine: Investigated for its potential use in medical diagnostics and therapeutics due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and surfactants, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (Pentadecafluoroheptyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their function.
Pathways Involved: It may affect signaling pathways, metabolic processes, and cellular functions through its interactions with biological molecules. The exact mechanisms depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison :
- The triazine derivative exhibits higher thermal stability and hydrophobicity than this compound due to its trifunctional perfluoroalkyl substitution. However, its larger molecular size limits solubility in common solvents.
N-Ethyl-N-[(pentadecafluoroheptyl)sulfonyl]glycine, Potassium Salt
Structure : A glycine derivative with a sulfonamide-linked pentadecafluoroheptyl group.
CAS Number : 67584-62-7 .
Key Properties :
- Solubility : Water-soluble (as a potassium salt), unlike this compound.
Comparison :
- This compound combines fluorocarbon hydrophobicity with ionic functionality, enabling use as a surfactant or emulsifier. In contrast, this compound lacks polar groups, limiting its compatibility with aqueous systems.
Chromium Complexes with Pentadecafluoroheptylsulfonyl Glycinato Ligands
Structure : Chromium coordination complexes with ligands derived from N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]glycine (CAS 68891-97-4) .
Key Properties :
- Coordination Chemistry : The perfluoroalkyl chain enhances ligand stability and resistance to oxidation.
- Applications : Likely used in corrosion-resistant coatings or catalytic systems.
Comparison :
- These complexes integrate fluorocarbon chains into inorganic frameworks, expanding utility in catalysis and materials science. This compound, being purely organic, lacks such coordination versatility.
Data Table: Comparative Analysis
| Compound | Molecular Weight (g/mol) | Functional Groups | Thermal Stability | Key Applications |
|---|---|---|---|---|
| This compound | ~450 | Benzene, C7F15 | Moderate | Coatings, polymers |
| 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | ~1,500 | Triazine, 3×C7F15 | High (150°C) | Mass spec standards, materials |
| N-Ethyl-N-[(C7F15)SO2]glycine, K salt | ~600 | Sulfonamide, carboxylate | Moderate | Surfactants, emulsifiers |
| Chromium-glycinato complex | ~800 | Chromium, sulfonamide | High | Catalysis, coatings |
Research Findings and Implications
- Environmental Impact : All compared compounds share PFAS-related concerns, but this compound’s lack of ionic or hydrophilic groups may reduce mobility in aquatic systems compared to sulfonamide derivatives .
- Performance Trade-offs : While tris(triazine) derivatives excel in thermal stability, their synthesis complexity and cost limit scalability. This compound offers a balance of performance and manufacturability.
- Regulatory Status : Sulfonamide-based PFAS (e.g., glycine salts) face stricter regulations due to their persistence, whereas this compound remains under evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
